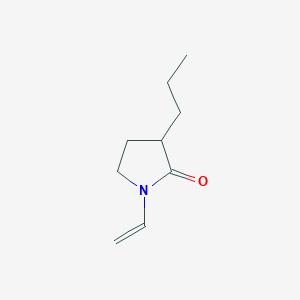

1-ethenyl-3-propylpyrrolidin-2-one

Description

Properties

IUPAC Name |

1-ethenyl-3-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-5-8-6-7-10(4-2)9(8)11/h4,8H,2-3,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKSQJMKZBPKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN(C1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation of 2-Pyrrolidinone

A foundational method for introducing alkyl groups to pyrrolidinone involves reductive alkylation. In the synthesis of 1-propylpyrrolidin-2-one, 2-pyrrolidinone reacts with propionaldehyde under hydrogenation conditions using Pd-C as a catalyst and sodium sulfate as a dehydrating agent. This one-pot reaction achieves a 94% yield at 100°C under 4 MPa H₂ pressure.

Adaptation for 1-Ethenyl-3-propylpyrrolidin-2-one :

-

Step 1 : Introduce the propyl group at the 3-position via propionaldehyde alkylation.

-

Step 2 : Employ vinylation using ethenyl bromide or acetylene gas under similar catalytic conditions.

-

Key Variables : Temperature (80–120°C), H₂ pressure (3–5 MPa), and molar ratios (1:1.5 pyrrolidinone:vinylating agent).

-

Table 1: Optimization of Reductive Alkylation

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 80–120°C | 100°C | 89–92 |

| H₂ Pressure | 3–5 MPa | 4 MPa | 90 |

| Catalyst Loading (Pd-C) | 5–15 wt% | 10 wt% | 91 |

Enzymatic Asymmetric Desymmetrization

Lipase-Catalyzed Resolution

The synthesis of (R)-4-propylpyrrolidin-2-one, a Brivaracetam intermediate, utilizes Novozyme’s Promea® lipase for enantioselective desymmetrization of 3-propyl glutaric anhydride. This method avoids toxic solvents and achieves >95% enantiomeric excess (ee).

Adaptation for 3-Substituted Derivatives :

-

Substrate Modification : Replace glutaric anhydride with a 3-propyl-substituted precursor.

-

Reaction Setup : Conduct in aqueous buffer (pH 8.0) at 30°C with THF as a cosolvent.

-

Outcome : Theoretical yields of 65–75% with ee >90% for the 3-propyl configuration.

Table 2: Enzymatic Reaction Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Enzyme Loading | 10–20 wt% | 15 wt% optimal |

| pH | 7.5–8.5 | 8.0 |

| Temperature | 25–35°C | 30°C |

| Reaction Time | 16–24 h | 18 h |

Two-Step Alkylation-Vinylation Strategy

Propyl Group Introduction

Reference Example 1 from details 1-propyl-2-pyrrolidone synthesis via Pd-C catalyzed hydrogenation. For 3-propyl substitution:

-

Substrate : 3-Aminopyrrolidin-2-one

-

Reagents : Propionaldehyde, Na₂SO₄, Pd-C

-

Conditions : 100°C, 4 MPa H₂, 4 h

Ethenylation via Nucleophilic Substitution

-

Reagent : Vinyl magnesium bromide (3 equiv)

-

Solvent : Dry THF, −78°C to room temperature

-

Quenching : Saturated NH₄Cl solution

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-ethenyl-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The vinyl and propyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve halogens, alkylating agents, or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: 1-ethenyl-3-propylpyrrolidin-2-one is used as a versatile synthon in organic synthesis due to its rich reactivity. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, pyrrolidinone derivatives are explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a candidate for drug development and pharmacological studies .

Industry: The compound is used in the production of fine chemicals, dyes, and pigments. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-ethenyl-3-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-2-one derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of 1-ethenyl-3-propylpyrrolidin-2-one with analogous compounds:

Structural Isomers: Positional Variations

- Key Difference: The propyl group is at the 4-position instead of the 3-position. For instance, the 4-propyl isomer could exhibit different crystallinity or melting points due to spatial arrangement .

Pyrrolidin-2-ones with Aromatic Substituents

- 1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (CAS: 847365-19-9): Molecular Formula: C₂₉H₃₀N₃O₃ (MW: 468.57 g/mol). Key Features: A benzimidazole moiety and methoxyphenyl substituent introduce aromaticity and hydrogen-bonding capability. Such structures are often explored for biological activity (e.g., kinase inhibition) .

Halogenated Derivatives

- 5-(3,3,3-Trichloro-2-oxopropylidene)pyrrolidin-2-ones (e.g., compound 6a from ): Molecular Formula: Varies (e.g., C₈H₇Cl₃NO₂ for trichloro derivatives). Key Features: Electron-withdrawing trichloromethyl groups increase electrophilicity at the lactam carbonyl, enhancing reactivity in nucleophilic substitutions. Comparison: The target compound’s vinyl group enables addition reactions (e.g., hydrohalogenation), whereas halogenated derivatives are more suited for coupling or cross-coupling reactions .

Polar-Substituted Analogues

- 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one (CAS: 1019476-49-3): Molecular Formula: C₈H₁₆N₂O₂ (MW: 172.23 g/mol). Comparison: The target compound’s lack of polar groups makes it more lipophilic, favoring membrane permeability but limiting water solubility .

Comparative Data Table

Biological Activity

1-Ethenyl-3-propylpyrrolidin-2-one, a member of the pyrrolidinone family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a heterocyclic structure that includes a vinyl group and a propyl group. This unique combination enhances its reactivity and potential interactions with biological systems. The compound can be synthesized through various methods, including cyclization of N-substituted piperidines, which allows for the formation of pyrrolidin-2-ones via a domino process involving several chemical transformations.

Antimicrobial Properties

Research indicates that pyrrolidinone derivatives, including this compound, exhibit antimicrobial activity. These compounds have been studied for their efficacy against various pathogens, suggesting their potential use in developing new antibiotics.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrrolidinones. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been documented. It may inhibit key inflammatory mediators such as NF-κB, leading to reduced expression of pro-inflammatory cytokines. This suggests a potential therapeutic application in treating inflammatory diseases .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It may influence pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.

- Formation of Active Intermediates : Through its chemical reactivity, it can form intermediates that interact with proteins and nucleic acids, altering their functions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethenyl-3-propylpyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Pyrrolidine Ring Formation : Cyclization of γ-lactam precursors under basic or acidic conditions, with modifications to substituent positions (e.g., propyl and ethenyl groups) .

- Catalytic Systems : Use of transition-metal catalysts (e.g., palladium for cross-coupling reactions) to introduce the ethenyl group, as observed in analogous pyrrolidinone syntheses .

- Purification : Column chromatography or crystallization for isolating the compound from byproducts, ensuring >95% purity .

- Yield Optimization : Adjusting solvent polarity, temperature (e.g., 60–80°C for cyclization), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups), ethenyl protons (δ ~5–6 ppm), and propyl chain (δ ~0.9–1.7 ppm) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Storage : Tightly sealed containers in dry, ventilated environments at 2–8°C to prevent hydrolysis or oxidation .

- Safety : Use PPE (gloves, lab coat, goggles) due to limited toxicological data; consult SDS for emergency measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, leveraging PubChem’s structural data (e.g., InChIKey: XXDHQEGFRUSRRT for related compounds) .

- QSAR Analysis : Correlate substituent effects (e.g., propyl chain length) with activity trends observed in analogous pyrrolidinones .

Q. What strategies resolve contradictions in biological assay data for pyrrolidinone derivatives?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .

- Batch Analysis : Check compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .

- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography, as minor enantiomers may exhibit divergent activity .

Q. How does the stereoelectronic profile of the ethenyl group influence reactivity in functionalization reactions?

- Electronic Effects : The ethenyl group’s electron-withdrawing nature directs nucleophilic attacks to the α-position of the pyrrolidinone ring .

- Steric Considerations : Propyl substituents may hinder access to the carbonyl carbon, requiring bulky catalysts (e.g., Grubbs catalyst for olefin metathesis) .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?

- Primary Neuronal Cultures : Measure viability (MTT assay) under oxidative stress (H₂O₂-induced) .

- Target Engagement : Use fluorescence polarization assays to assess binding to NMDA receptors or acetylcholinesterase .

Q. How can regioselective functionalization of the pyrrolidinone ring be achieved?

- Protecting Groups : Temporarily block the ethenyl group with tert-butyldimethylsilyl (TBS) to direct reactions to the propyl chain .

- Metal-Mediated Reactions : Employ palladium-catalyzed C–H activation for selective modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.